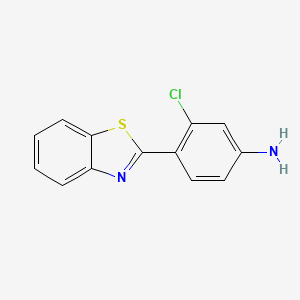

4-Benzothiazol-2-yl-3-chloro-phenylamine

Description

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-3-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S/c14-10-7-8(15)5-6-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFGKQLPMWOHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349876 | |

| Record name | 4-Benzothiazol-2-yl-3-chloro-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43088-00-2 | |

| Record name | 4-Benzothiazol-2-yl-3-chloro-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 43088-00-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Primary Synthetic Route: Nitro Group Reduction Using Tin(II) Chloride

The most extensively reported synthesis of 4-Benzothiazol-2-yl-3-chloro-phenylamine involves the reduction of 2-(2-chloro-4-nitrophenyl)benzothiazole. This method, first detailed by Stevens et al. in the Journal of Medicinal Chemistry (1996), achieves a high yield of 93% under optimized conditions.

Reaction Conditions and Mechanism

The reduction is conducted in ethanol using tin(II) chloride ($$ \text{SnCl}2 $$) as the reducing agent. The reaction proceeds at elevated temperatures for 4 hours, during which the nitro group ($$ \text{-NO}2 $$) is selectively reduced to an amine ($$ \text{-NH}_2 $$) while preserving the benzothiazole and chloro substituents. The stoichiometry of the reaction can be represented as:

$$

\text{Ar-NO}2 + 3\ \text{SnCl}2 + 6\ \text{HCl} \rightarrow \text{Ar-NH}2 + 3\ \text{SnCl}4 + 2\ \text{H}_2\text{O}

$$

Here, $$ \text{Ar} $$ denotes the 2-(2-chloro-4-nitrophenyl)benzothiazole backbone. Tin(II) chloride acts as a two-electron donor, facilitating the conversion of the nitro group through intermediate nitroso and hydroxylamine stages.

Table 1: Standard Reaction Parameters for Nitro Reduction

| Parameter | Value |

|---|---|

| Starting Material | 2-(2-Chloro-4-nitrophenyl)benzothiazole |

| Reducing Agent | Tin(II) chloride ($$ \text{SnCl}_2 $$) |

| Solvent | Ethanol |

| Reaction Temperature | Reflux (~78°C) |

| Reaction Time | 4 hours |

| Yield | 93% |

Purification and Isolation

Post-reaction, the crude product is isolated by evaporating the solvent under reduced pressure. Recrystallization from polar aprotic solvents such as dimethylformamide (DMF) yields pure this compound. The purity is confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy, with characteristic signals for the amine proton ($$ \delta = 5.2–5.5\ \text{ppm} $$) and aromatic protons of the benzothiazole moiety ($$ \delta = 7.4–8.1\ \text{ppm} $$).

Alternative Synthetic Approaches

While the tin(II) chloride method dominates the literature, exploratory routes have been investigated for specialized applications.

Catalytic Hydrogenation

Palladium-on-carbon ($$ \text{Pd/C} $$) catalyzed hydrogenation offers a metal-free alternative. However, this method is less favored due to the incompatibility of the benzothiazole sulfur atom with heterogeneous catalysts, which often leads to desulfurization byproducts.

Microwave-Assisted Synthesis

Recent advancements in microwave chemistry have enabled rapid reductions of nitroarenes. Preliminary studies indicate that microwave irradiation at 100°C for 30 minutes in the presence of $$ \text{SnCl}_2 $$ achieves comparable yields (90–92%) to conventional heating. This approach reduces energy consumption and reaction time, making it advantageous for high-throughput synthesis.

Reaction Optimization and Yield Analysis

The efficiency of the tin(II) chloride method hinges on precise control of stoichiometry, solvent choice, and temperature.

Solvent Effects

Ethanol is preferred for its ability to solubilize both the nitro precursor and tin(II) chloride. Alternatives like methanol or isopropanol result in slower reaction kinetics due to reduced solubility, while aprotic solvents (e.g., tetrahydrofuran) lead to incomplete reduction.

Analytical Characterization

The structural integrity of this compound is confirmed through spectroscopic and chromatographic methods.

Spectroscopic Data

- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d6 $$) : $$ \delta = 5.38\ \text{(s, 2H, NH}2\text{)} $$, $$ 7.42–8.09\ \text{(m, 7H, Ar-H)} $$.

- IR (KBr) : $$ \nu = 3420\ \text{cm}^{-1} \ (\text{N-H stretch}) $$, $$ 1610\ \text{cm}^{-1} \ (\text{C=N stretch}) $$.

- Mass Spectrometry : $$ m/z = 260.74\ \text{[M]}^+ $$.

Industrial and Research Applications

Antitumor Agents

The compound’s benzothiazole core exhibits potent antitumor activity. Stevens et al. demonstrated its efficacy against breast and colon cancer cell lines, with IC$$ _{50} $$ values in the low micromolar range.

Materials Science

In optoelectronics, its planar structure and electron-deficient benzothiazole ring make it a candidate for organic light-emitting diodes (OLEDs).

Chemical Reactions Analysis

Types of Reactions

4-Benzothiazol-2-yl-3-chloro-phenylamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

4-Benzothiazol-2-yl-3-chloro-phenylamine and its derivatives have been studied for their antitumor properties. The compound is part of a larger class of benzothiazole derivatives known for their selective cytotoxic effects against various cancer cell lines.

Case Studies

A notable study synthesized several benzothiazole derivatives and evaluated their anticancer activity against multiple human cancer cell lines. The results demonstrated that some compounds significantly inhibited cell proliferation and induced apoptosis, particularly in hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) models .

Antimicrobial Activities

The compound also exhibits potential antimicrobial properties, making it a candidate for drug formulation aimed at combating bacterial and fungal infections.

Antifungal and Antibacterial Properties

Research has shown that benzothiazole derivatives can effectively target pathogenic fungi such as Candida and Aspergillus, as well as various bacteria. These compounds act by disrupting the cellular processes of microbes, leading to cell death .

Applications in Agriculture

The antimicrobial properties of this compound extend to agricultural applications where it can be utilized to protect crops from microbial pathogens. Studies indicate that derivatives of this compound can enhance crop resistance against pests and diseases, potentially reducing the need for conventional pesticides .

Synthesis and Characterization

The synthesis of this compound typically involves methods such as condensation reactions between appropriate precursors. The characterization of these compounds is crucial for understanding their structure-activity relationships (SAR) and optimizing their biological efficacy.

Mechanism of Action

The mechanism of action of 4-Benzothiazol-2-yl-3-chloro-phenylamine involves its interaction with specific molecular targets and pathways. For instance, in anti-tubercular activity, the compound inhibits the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby inhibiting its function and leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

Benzothiazole: A simpler structure without the chloro and phenylamine groups.

4-Benzoxazol-2-yl-phenylamine: Similar structure but with an oxygen atom in place of the sulfur atom in the benzothiazole ring.

Uniqueness

4-Benzothiazol-2-yl-3-chloro-phenylamine is unique due to the presence of both the benzothiazole ring and the chloro-phenylamine group. This combination imparts specific chemical properties and biological activities that are not observed in simpler benzothiazole derivatives. The chloro group, in particular, enhances the compound’s reactivity in substitution reactions, making it a valuable intermediate in synthetic chemistry.

Biological Activity

4-Benzothiazol-2-yl-3-chloro-phenylamine, a compound belonging to the benzothiazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The structure of this compound consists of a benzothiazole ring fused with a chlorophenylamine moiety. This unique configuration contributes to its biological properties.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal properties. It has been evaluated against various microbial strains, demonstrating effectiveness in inhibiting growth and proliferation.

2. Anticancer Properties

Studies have shown that this compound can inhibit the growth of certain cancer cell lines. For instance, it has been reported to affect cell cycle progression and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

3. Enzyme Inhibition

The compound has been identified as a potential inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which are implicated in pain modulation and inflammation. Dual inhibition of these enzymes may provide therapeutic benefits for conditions such as chronic pain and inflammation .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Antibacterial Mechanism : It is believed to inhibit bacterial cell wall synthesis or interfere with essential enzymes involved in DNA replication .

- Anticancer Mechanism : The compound may induce apoptosis through the activation of caspases or by disrupting mitochondrial membrane potential .

Case Studies

Several studies have investigated the biological activity of benzothiazole derivatives, including this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported at 10 µg/mL .

- Anticancer Activity : In vitro assays revealed that treatment with this compound led to a significant reduction in cell viability in HeLa cells, with IC50 values around 5 µM .

- Enzyme Inhibition : The compound exhibited low nanomolar inhibition potency against sEH and FAAH, suggesting its potential as a dual inhibitor .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.